molecular formula C17H21NO3S B2726943 2-(benzylthio)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acetamide CAS No. 1788530-65-3

2-(benzylthio)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acetamide

Cat. No.: B2726943
CAS No.: 1788530-65-3
M. Wt: 319.42
InChI Key: MQIPJIGOWWOPIV-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acetamide is a complex organic compound that features a benzylthio group, a furan ring, and a hydroxy-methylpropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzylthio intermediate, followed by the introduction of the furan ring and the hydroxy-methylpropyl chain. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) and organometallic compounds (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-(benzylthio)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-(benzylthio)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(benzylthio)-N-(3-(furan-2-yl)-2-hydroxypropyl)acetamide: Similar structure but lacks the methyl group on the hydroxypropyl chain.

    2-(benzylthio)-N-(3-(furan-2-yl)-2-hydroxy-2-methylbutyl)acetamide: Similar structure but has an additional carbon in the hydroxy-methyl chain.

Uniqueness

2-(benzylthio)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-benzylsulfanyl-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S/c1-17(20,10-15-8-5-9-21-15)13-18-16(19)12-22-11-14-6-3-2-4-7-14/h2-9,20H,10-13H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQIPJIGOWWOPIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)(CNC(=O)CSCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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